8,8-Difluoro-2-azaspiro[4.5]decan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8,8-difluoro-2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO/c10-9(11)3-1-8(2-4-9)5-7(13)12-6-8/h1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFWNSLRJWOZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC(=O)NC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Advanced Spectroscopic Analysis of 8,8 Difluoro 2 Azaspiro 4.5 Decan 3 One
Comprehensive Spectroscopic Techniques for Structural Elucidation
The characterization of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one would necessitate a suite of spectroscopic methods to confirm its chemical identity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework and for confirming the presence and environment of fluorine atoms. For the non-fluorinated analog, 2-azaspiro[4.5]decan-3-one, which is a known impurity of the medication Gabapentin, ¹H NMR data has been reported. nih.govnih.gov However, for this compound, the introduction of the two fluorine atoms at the 8-position would significantly alter the expected NMR spectra.
Specifically, ¹⁹F NMR would be crucial to directly observe the fluorine nuclei, providing information on their chemical environment and coupling to neighboring protons. The ¹H and ¹³C NMR spectra would also show characteristic splitting patterns and chemical shift changes due to the presence of the electron-withdrawing fluorine atoms. Without experimental data, any discussion of these spectroscopic features remains purely hypothetical.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. While predicted mass spectrometry data is available for the isomeric compound 8,8-difluoro-2-azaspiro[4.5]decan-1-one , this information cannot be reliably extrapolated to the 3-one isomer. uni.lu Experimental mass spectra from techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for this compound have not been documented in the reviewed sources.
Infrared (IR) Spectroscopy for Functional Group Identification (FTIR)
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide carbonyl (C=O) group and the N-H bond of the lactam ring. Additionally, strong absorption bands corresponding to the C-F bonds would be anticipated. However, no published IR spectra for this specific compound could be located.
Ultraviolet-Visible (UV-VIS) Spectroscopy
Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The lactam functionality in this compound would be expected to have a weak n→π* transition in the UV region. The exact wavelength of maximum absorption (λmax) would need to be determined experimentally, but no such data is currently available.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide unambiguous confirmation of the spirocyclic structure, the positions of the fluorine atoms, and the conformation of the rings in this compound. A search of crystallographic databases did not yield any results for this compound, indicating that its crystal structure has not been determined or publicly reported.
Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a compound and for its isolation from reaction mixtures. While HPLC methods have been developed for the analysis of the related compound 2-azaspiro[4.5]decan-3-one in the context of pharmaceutical quality control, no specific HPLC or GC methods have been published for this compound. nih.govnih.gov The development of such methods would be a prerequisite for obtaining a pure sample for spectroscopic and crystallographic analysis.
Reactivity and Chemical Transformations of the 8,8 Difluoro 2 Azaspiro 4.5 Decan 3 One Scaffold
Functional Group Interconversions on the Azaspiro[4.5]decan-3-one Ring System
Modifications at the Amide Nitrogen
The secondary amine within the lactam ring is a key site for functionalization. It can undergo reactions typical of secondary amides, primarily involving the nitrogen's lone pair of electrons.
N-Alkylation and N-Acylation: The nitrogen atom can be deprotonated by a suitable base to form an amidate anion, which can then act as a nucleophile. This allows for the introduction of various substituents at the nitrogen position.
N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents in the presence of a base (e.g., sodium hydride) would likely yield N-alkylated derivatives. The choice of base and solvent would be critical to ensure efficient deprotonation without promoting side reactions.
N-Acylation: Acylation of the amide nitrogen can be achieved using acyl chlorides or anhydrides. This reaction is often facilitated by a base to neutralize the acid byproduct. Such modifications can be used to introduce a wide range of functional groups and are fundamental in the synthesis of derivatives with altered chemical and biological properties. researchgate.netrsc.orgnih.gov
| Reagent | Product | Reaction Type |
| Alkyl halide (R-X) / Base | N-Alkyl-8,8-difluoro-2-azaspiro[4.5]decan-3-one | N-Alkylation |
| Acyl chloride (RCOCl) / Base | N-Acyl-8,8-difluoro-2-azaspiro[4.5]decan-3-one | N-Acylation |
| Acetic anhydride (B1165640) / Base | N-Acetyl-8,8-difluoro-2-azaspiro[4.5]decan-3-one | N-Acylation |
N-Sulfenylation: More specialized modifications, such as N-sulfenylation, could potentially be achieved through radical reactions, for instance, by first forming an N-bromo derivative followed by reaction with a disulfide in the presence of a radical initiator. acs.org
Transformations of the Carbonyl Group
The carbonyl group of the lactam is a versatile functional handle for a variety of chemical transformations.
Reduction to the Corresponding Cyclic Amine: The amide carbonyl can be completely reduced to a methylene (B1212753) group, converting the lactam to the corresponding cyclic amine, 8,8-difluoro-2-azaspiro[4.5]decane. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com More chemoselective reagents, like 9-borabicyclo[3.3.1]nonane (9-BBN) or systems like Tf₂O–NaBH₄, could also be employed, potentially offering better tolerance for other functional groups. organic-chemistry.orgrsc.org Nickel-catalyzed reductions have also been shown to be effective for lactams. nih.gov
| Reagent | Product |
| Lithium aluminum hydride (LiAlH₄) | 8,8-Difluoro-2-azaspiro[4.5]decane |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 8,8-Difluoro-2-azaspiro[4.5]decane |
| Tf₂O–NaBH₄ | 8,8-Difluoro-2-azaspiro[4.5]decane |
Partial Reduction: Partial reduction of the lactam to a hemiaminal or enamine could be achieved under carefully controlled conditions with specific iridium catalysts, which could then be used in tandem reactions. acs.org
Addition of Organometallic Reagents: While amides are generally less reactive towards organometallic reagents than ketones or esters, reactions with highly reactive organolithium or Grignard reagents could potentially lead to the formation of α-amino ketones after hydrolysis of the intermediate.
Chemical Manipulations at the Fluorinated Spirocenter
The gem-difluoro group at the C8 position is generally considered to be chemically robust and stable to many reaction conditions. The high strength of the carbon-fluorine bond makes these groups resistant to cleavage.
Stability of the Gem-Difluoro Group: The difluorinated spirocenter is expected to be stable under a wide range of conditions, including many acidic and basic environments that might be used to modify other parts of the molecule. nih.govbeilstein-journals.orgresearchgate.net Significant energy input or highly specialized reagents would be required to effect transformations at this center.
Potential for Defluorination: While challenging, reductive defluorination or conversion to a monofluoroalkene could be envisioned under specific and harsh conditions, possibly involving low-valent metal reagents or radical-based methods. However, such reactions are not common for saturated gem-difluoroalkanes. The stability of this group is a key feature, often intentionally incorporated to block metabolic oxidation at that position in medicinal chemistry contexts.
Ring Expansion and Contraction Reactions
Rearrangements involving the spirocyclic scaffold could lead to ring expansion or contraction, although these would likely require specific functionalization adjacent to the spiro center.
Potential for Ring Expansion via Beckmann Rearrangement: If the carbonyl group at C3 were converted to its corresponding oxime, a Beckmann rearrangement could potentially be induced. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The regiochemical outcome of the rearrangement, and whether it leads to a ring-expanded lactam, would depend on the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms. For spirocyclic systems, this can be a complex process. nih.govacs.org
Potential for Ring Contraction via Favorskii Rearrangement: A Favorskii rearrangement could be a plausible pathway for ring contraction if an α-halo ketone derivative of the spirocyclic system could be synthesized. wikipedia.orgnrochemistry.comddugu.ac.inyoutube.com This would involve halogenation at the C4 position, followed by treatment with a base. The rearrangement would proceed through a cyclopropanone (B1606653) intermediate, ultimately leading to a ring-contracted carboxylic acid derivative.
| Rearrangement Type | Required Precursor | Potential Product |
| Beckmann Rearrangement | 8,8-Difluoro-2-azaspiro[4.5]decan-3-one oxime | Ring-expanded lactam |
| Favorskii Rearrangement | 4-Halo-8,8-difluoro-2-azaspiro[4.5]decan-3-one | Ring-contracted carboxylic acid derivative |
Substitution and Addition Reactions of the Spirocyclic System
Nucleophilic Substitution Reactions
Direct nucleophilic substitution on the saturated carbon atoms of the spirocyclic ring is generally unfavorable. However, if a leaving group were introduced at one of the non-fluorinated positions of the cyclohexane (B81311) ring, nucleophilic substitution reactions could become possible. The stereochemical outcome of such reactions would be influenced by the steric hindrance of the spirocyclic system. Concerted nucleophilic aromatic substitution (SNAr) principles could be relevant if an aromatic ring were part of a more complex derivative, though this is outside the scope of the core scaffold. nih.govnih.govwikipedia.org
The reactivity of the this compound scaffold is a rich area for potential synthetic exploration, offering multiple sites for modification. The stability of the gem-difluoro group allows for a wide range of chemical transformations to be performed on the lactam portion of the molecule without disturbing the fluorinated spirocenter.
Electrophilic Reactions on Conjugated Systems
While the parent this compound does not possess a conjugated system, derivatives bearing α,β-unsaturation within the lactam ring are key intermediates for further functionalization. The presence of the electron-withdrawing gem-difluoro group at the C8 position is expected to influence the electron density of such a conjugated system, albeit remotely. The primary sites for electrophilic attack on an α,β-unsaturated lactam are the nitrogen atom, the carbonyl oxygen, and the β-carbon.
The introduction of fluorine atoms can significantly alter the reactivity of nearby functional groups. nih.govresearchgate.net For instance, electrophilic fluorination using reagents like Selectfluor® has been employed to synthesize α-fluorinated ketones. researchgate.net In the context of a conjugated this compound derivative, electrophilic addition to the double bond would be a plausible transformation. The regioselectivity of such an addition would be governed by the electronic nature of the electrophile and the steric environment of the spirocyclic system.
It is important to note that the reactivity of α,β-unsaturated carbonyl compounds is a balance between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). rsc.org The presence of the lactam nitrogen and the remote difluoro substituents would play a role in modulating this reactivity.
Table 1: Potential Electrophilic Reactions on a Conjugated Derivative
| Reaction Type | Reagent Example | Potential Product |
|---|---|---|
| Halogenation | Br₂ | Dibromo-adduct at the double bond |
| Hydrohalogenation | HBr | Bromo-functionalized at the β-position |
| Epoxidation | m-CPBA | Epoxide at the double bond |
Oxidation and Reduction Chemistry of the Spirocyclic Lactam
The oxidation and reduction of the this compound scaffold can provide access to a range of new analogs with modified functional groups and stereochemistry.
Oxidation:
The lactam ring itself is generally resistant to oxidation under mild conditions. However, the cyclohexyl portion of the spirocycle, particularly the methylene groups adjacent to the fluorine-bearing carbon, could be susceptible to oxidation. Bioinspired manganese catalysts have been shown to be effective for the enantioselective oxidation of spirocyclic hydrocarbons to their corresponding ketones. acs.org While the presence of the gem-difluoro group would deactivate the adjacent C-H bonds, strong oxidizing agents might still effect transformation. Oxidation of the lactam nitrogen is also a possibility, leading to N-oxides, although this is less common for amides compared to amines. In related β-lactam systems, oxidation of thioether-containing side chains to sulfoxides and sulfones has been demonstrated. nih.gov
Reduction:
The reduction of the lactam carbonyl is a more facile transformation. A variety of reducing agents can be employed to convert the lactam to the corresponding cyclic amine, 8,8-difluoro-2-azaspiro[4.5]decane. The choice of reagent can influence the chemoselectivity of the reduction. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) is a mild and selective reagent for the reduction of tertiary lactams to cyclic amines, tolerating other functional groups such as esters. organic-chemistry.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. acs.orgacs.org The resulting spirocyclic amine is a valuable intermediate for further derivatization at the nitrogen atom.
Table 2: Potential Oxidation and Reduction Reactions
| Transformation | Reagent Example | Potential Product |
|---|---|---|
| Lactam Reduction | LiAlH₄, 9-BBN | 8,8-Difluoro-2-azaspiro[4.5]decane |
Derivatization Strategies for Combinatorial Library Synthesis
The this compound scaffold is well-suited for the generation of combinatorial libraries due to the presence of multiple diversification points. A diversity-oriented synthesis approach can be employed to rapidly generate a wide range of analogs. nih.gov
The most readily accessible point for derivatization is the lactam nitrogen (N2). N-alkylation, N-acylation, and N-arylation reactions can be used to introduce a variety of substituents. These reactions typically proceed under standard conditions, for example, using a base and an appropriate electrophile (e.g., alkyl halide, acyl chloride, or aryl halide).
Further diversity can be introduced by functionalizing the carbon backbone. For instance, α-functionalization of the lactam can be achieved by deprotonation with a strong base to form an enolate, followed by reaction with an electrophile. The synthesis of spiro-β-lactams has been achieved through methods like the Staudinger [2+2] ketene-imine cycloaddition, which allows for the introduction of diverse substituents. digitellinc.com While the target molecule is a γ-lactam, similar principles of building block-based synthesis can be applied.
The development of focused chemical libraries based on privileged structures, such as spirolactams, is a valuable strategy in drug discovery. mdpi.com The synthesis of tricyclic spirolactams has been reported, highlighting the potential for creating complex, three-dimensional structures from simpler spirocyclic precursors. mdpi.com
Table 3: Derivatization Strategies for Combinatorial Libraries
| Position of Derivatization | Reaction Type | Reagent Examples | Introduced Diversity |
|---|---|---|---|
| N2 (Lactam Nitrogen) | N-Alkylation | Alkyl halides, Benzyl halides | Aliphatic and aromatic side chains |
| N2 (Lactam Nitrogen) | N-Acylation | Acyl chlorides, Anhydrides | Amide functionalities |
| N2 (Lactam Nitrogen) | N-Arylation | Aryl halides (with catalyst) | Aryl and heteroaryl groups |
| C1 (α- to carbonyl) | Enolate Alkylation | LDA, Alkyl halides | Alkyl substituents |
Computational and Theoretical Studies on 8,8 Difluoro 2 Azaspiro 4.5 Decan 3 One and Analogues
Conformational Analysis and Energy Landscapes
The conformational landscape of spirocyclic systems like 8,8-Difluoro-2-azaspiro[4.5]decan-3-one is complex due to the rigid spiro-junction and the puckering of the cyclohexane (B81311) and pyrrolidinone rings. The introduction of a gem-difluoro group at the C8 position of the cyclohexane ring is expected to have a significant impact on its conformational preferences.
Computational studies on substituted spiro[4.5]decanes have shown that the cyclohexane ring typically adopts a chair conformation to minimize steric strain. cdnsciencepub.com For this compound, the chair conformation of the cyclohexane ring would be the most stable. The fluorine atoms can occupy either axial or equatorial positions relative to the plane of the ring. Due to the Thorpe-Ingold effect, the gem-difluoro substitution is likely to influence the ring-puckering and the relative energies of different conformers.
Table 1: Predicted Relative Energies of Cyclohexane Ring Conformations in Analogous Systems
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Chair | 0.0 | ~55-60 |
| Twist-Boat | 5.5 - 6.0 | Variable |
Note: Data is generalized from computational studies on substituted cyclohexanes.
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For this compound, these calculations can provide insights into the distribution of electron density, molecular orbital energies, and various reactivity descriptors.
The high electronegativity of the fluorine atoms leads to a significant polarization of the C-F bonds, creating a localized region of negative electrostatic potential around the gem-difluoro group. This, in turn, influences the reactivity of the entire molecule. The lactam moiety, with its amide bond, is a key functional group that can participate in hydrogen bonding and other intermolecular interactions.
Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict the molecule's susceptibility to nucleophilic and electrophilic attack. chemrevlett.com A larger HOMO-LUMO gap generally implies higher kinetic stability.
Table 2: Calculated Electronic Properties of a Model Fluorinated Lactam
| Property | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
Note: Values are hypothetical and for illustrative purposes based on typical DFT calculations for similar molecules.
Prediction of Spectroscopic Properties
Theoretical calculations can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic transitions.
Similarly, the calculated IR spectrum can help identify characteristic vibrational modes, such as the C=O stretching frequency of the lactam ring and the C-F stretching vibrations. These theoretical spectra, when compared with experimental data, can confirm the molecular structure and provide information about intermolecular interactions.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. researchgate.net MD simulations can reveal how this compound and its analogues behave in a biological environment, such as in aqueous solution or in the presence of a protein.
These simulations can provide information on conformational flexibility, solvent accessibility, and the formation and breaking of hydrogen bonds. scispace.com Understanding the dynamic behavior is crucial for predicting how a molecule will interact with a biological target. For instance, MD simulations can show how the spirocyclic scaffold maintains a specific three-dimensional shape, which may be important for its biological activity.
Ligand-Protein Docking and Molecular Modeling for Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor protein. nih.gov For this compound and its analogues, docking studies can be used to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex.
The spirocyclic scaffold provides a rigid framework that can present functional groups in a well-defined spatial arrangement, which can be advantageous for binding to a specific protein pocket. The lactam group can act as both a hydrogen bond donor and acceptor, while the gem-difluoro group can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions. Molecular modeling studies on similar spiro-lactam systems have demonstrated their potential to interact with various enzymes. researchgate.netresearchgate.net
Table 3: Illustrative Docking Scores of Spiro-Lactam Analogues with a Hypothetical Protein Target
| Analogue | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Non-fluorinated | -7.5 | Hydrogen bond with Ser23, Hydrophobic interactions |
| 8,8-Difluoro | -8.2 | Hydrogen bond with Ser23, Halogen bond with Leu45 |
| 8-Monofluoro (axial) | -7.8 | Hydrogen bond with Ser23, Dipole-dipole with Asn25 |
Note: Data is hypothetical and for illustrative purposes.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its physicochemical properties. researchgate.net By developing QSPR models for a series of fluorinated spirocyclic lactams, it is possible to predict properties such as solubility, lipophilicity (logP), and membrane permeability.
Fluorination is known to have a significant impact on these properties. The gem-difluoro group can increase lipophilicity in some contexts, while in others it may decrease it due to its effect on molecular conformation and polarity. QSPR models can help to rationalize these effects and to guide the design of new analogues with optimized properties. These models typically use a variety of molecular descriptors, including constitutional, topological, and quantum chemical parameters. researchgate.net
Applications of the 8,8 Difluoro 2 Azaspiro 4.5 Decan 3 One Core in Organic Synthesis
As a Building Block for Complex Molecule Synthesis
There is currently no published research demonstrating the use of 8,8-Difluoro-2-azaspiro[4.5]decan-3-one as a building block in the synthesis of more complex molecules. The presence of the gem-difluoro group makes it an intriguing scaffold for medicinal chemistry, as fluorine substitution is a common strategy for modulating the metabolic stability, lipophilicity, and binding affinity of drug candidates. However, without experimental data, its reactivity and utility as a synthetic intermediate remain speculative.
Development of Novel Catalysts and Chiral Ligands
The development of novel catalysts and chiral ligands often utilizes rigid cyclic structures to create a well-defined chiral environment. Spirocyclic compounds, in particular, have been successfully employed in the design of ligands for asymmetric catalysis. researchgate.net While the 2-azaspiro[4.5]decane framework could potentially be adapted for such purposes, there are no specific reports on the use of this compound in the development of new catalytic systems. The influence of the difluoro group on the coordination properties and the resulting stereoselectivity of a potential catalyst is an unexplored area of research.
Precursor in the Synthesis of Other Heterocyclic Systems
The lactam functionality within this compound offers a potential handle for further chemical transformations, such as reduction to the corresponding amine or ring-opening reactions, which could lead to the formation of other heterocyclic systems. However, the scientific literature does not currently contain any examples of this compound being used as a precursor for the synthesis of other heterocycles. The reactivity of the lactam and the influence of the adjacent gem-difluoro group on such transformations have not been investigated.
Applications in Medicinal Chemistry and Biological Probe Development
The 8,8-Difluoro-2-azaspiro[4.5]decan-3-one as a Privileged Scaffold
The broader azaspiro[4.5]decane framework is considered a versatile, and potentially privileged, scaffold in drug discovery. Privileged structures are molecular motifs capable of binding to multiple, distinct biological targets, serving as a robust starting point for the development of new bioactive agents. Derivatives of the azaspiro[4.5]decane core have been successfully incorporated into compounds targeting a range of proteins, including enzymes and receptors. For instance, the 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been identified in a new class of inhibitors of human coronavirus 229E replication nih.govresearchgate.net. Similarly, derivatives of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for potential Alzheimer's disease treatment nih.gov. This versatility highlights the potential of the core spirocyclic system, including the 8,8-difluoro variant, as a valuable template in medicinal chemistry.
Spirocyclic scaffolds are particularly useful for establishing clear structure-activity relationships (SAR). By locking flexible acyclic or monocyclic fragments into a more rigid conformation, spirocycles reduce the entropic penalty upon binding to a target protein, which can lead to increased potency researchgate.net. This conformational restriction provides a more defined orientation of substituents, allowing medicinal chemists to probe the binding pocket of a target with greater precision.
While specific SAR studies for this compound are not extensively documented in the reviewed literature, studies on closely related scaffolds provide a clear blueprint for this approach. For example, in the development of allosteric inhibitors for the enzyme SHP2, a compound incorporating a 2-oxa-8-azaspiro[4.5]decane moiety (PB17-026-01) was compared to a structurally similar analogue (PB17-036-01) that was approximately 20-fold less active. This direct comparison revealed that additional polar contacts formed by the more potent compound were crucial for its enhanced activity, demonstrating a clear SAR nih.govtandfonline.comtandfonline.com. The synthesis of a library of analogues with systematic modifications to the this compound core would similarly enable the elucidation of key interactions with a given biological target.
The introduction of fluorine into drug candidates is a widely used strategy to modulate their properties, and the gem-difluoro (CF2) group on the this compound scaffold is expected to have a profound impact on its physicochemical and pharmacokinetic profile.
Acidity/Basicity (pKa): The two fluorine atoms act as strong electron-withdrawing groups. Their inductive effect is known to decrease the basicity (lower the pKa) of nearby amine groups dntb.gov.uascilit.com. For the 2-azaspiro[4.5]decan-3-one scaffold, this would translate to a lower pKa for the protonated nitrogen at position 2 compared to its non-fluorinated counterpart. This modulation can be critical for optimizing a compound's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.
Metabolic Stability: The CF2 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes dntb.gov.uanih.gov. In the this compound core, the C-8 position is rendered resistant to hydroxylation, a common metabolic pathway for cyclohexane (B81311) rings. This can lead to an improved pharmacokinetic profile, including a longer half-life.
| Property | Expected Impact of 8,8-Difluoro Group | Rationale |
|---|---|---|
| Basicity (pKa) of Amine | Decrease | Strong inductive electron-withdrawing effect of fluorine atoms dntb.gov.uascilit.com. |
| Lipophilicity (LogP) | Variable (Increase or Decrease) | Complex effect dependent on the overall molecular structure and intramolecular interactions scilit.com. |
| Metabolic Stability | Increase | Blocks potential sites of oxidative metabolism (e.g., C-H to C-OH) dntb.gov.uanih.gov. |
Investigations of Molecular Interactions with Biological Targets
While direct biological data for this compound is limited in available literature, the activities of related azaspiro[4.5]decane derivatives provide valuable insights into the potential applications of this scaffold class.
There are no specific studies found detailing the activity of this compound against Vanin-1 or iNOS. However, a closely related scaffold has demonstrated significant activity as an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).
SHP2 Allosteric Inhibition: The non-receptor protein tyrosine phosphatase SHP2 is a critical regulator in cellular signaling and a target for cancer therapy. A potent allosteric inhibitor, PB17-026-01, was developed incorporating a 2-oxa-8-azaspiro[4.5]decane fragment. This compound demonstrated potent inhibition of SHP2, and comparison with a less active analogue helped to define the structural requirements for high-affinity binding nih.govtandfonline.comtandfonline.com. This finding suggests that the broader azaspiro[4.5]decane framework is well-suited for targeting the allosteric pocket of SHP2.
| Compound | Core Scaffold Fragment | Target | Relative Activity |
|---|---|---|---|
| PB17-026-01 | 2-oxa-8-azaspiro[4.5]decane | SHP2 | Potent Inhibitor |
| PB17-036-01 | (analogue of PB17-026-01) | SHP2 | ~20-fold less active than PB17-026-01 nih.govtandfonline.comtandfonline.com |
Derivatives of azaspiro[4.5]decane have been explored as ligands for various G-protein coupled receptors (GPCRs). Although no binding data exists specifically for this compound, related structures have shown affinity for opioid and muscarinic receptors.
Opioid Receptors: A recent patent describes a 1,3-diazaspiro[4.5]decan-2-one derivative that exhibits high affinity for the human nociceptin receptor (Ki = 0.800 nM) and also binds to the mu-, kappa-, and delta-type opioid receptors, albeit with lower affinity bindingdb.org.
Muscarinic Receptors: A series of compounds based on the 1-oxa-8-azaspiro[4.5]decane skeleton were evaluated as M1 muscarinic receptor agonists, demonstrating that this scaffold can effectively mimic the interactions of endogenous ligands nih.gov.
These examples underscore the capability of the azaspiro[4.5]decane framework to present functional groups in a precise three-dimensional arrangement suitable for specific receptor engagement.
| Compound Scaffold | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| cis-8-(3,5-difluorophenyl)-8-(dimethylamino)-3-(...)-1,3-diazaspiro[4.5]decan-2-one bindingdb.org | Nociceptin receptor | 0.800 nM |
| Mu-type opioid receptor | 482 nM | |
| Kappa-type opioid receptor | 1600 nM | |
| Delta-type opioid receptor | 848 nM |
Understanding how a molecule exerts its effect at a molecular level is crucial for drug development. X-ray crystallography studies on the SHP2 inhibitor PB17-026-01, which contains a 2-oxa-8-azaspiro[4.5]decane unit, have provided a detailed picture of its mechanism of action. These studies revealed that the inhibitor binds to an allosteric pocket, a site distinct from the enzyme's active site nih.govtandfonline.comtandfonline.com. By occupying this pocket, the inhibitor stabilizes SHP2 in its closed, auto-inhibited conformation. This prevents the enzyme from adopting its active state, thereby blocking its downstream signaling. This allosteric mechanism offers potential advantages, such as greater selectivity over other phosphatases. While this mechanism is specific to the studied compound, it exemplifies how the rigid spirocyclic scaffold can be optimized to fit into well-defined pockets on a protein surface to achieve a specific biological outcome.
Development of Radiopharmaceuticals for Molecular Imaging (e.g., PET Tracers)
The azaspiro[4.5]decane skeleton is a valuable scaffold for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify physiological processes in vivo. The development of novel PET tracers is crucial for diagnosing diseases, monitoring treatment responses, and understanding biological pathways.
Derivatives of the azaspiro[4.5]decane core have been successfully developed as high-affinity ligands for various biological targets, including sigma-1 (σ1) receptors, which are implicated in numerous neurological disorders and are overexpressed in several types of cancer cells. For instance, researchers have designed and synthesized [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives for imaging σ1 receptors in the brain. nih.gov These radioligands demonstrated high initial brain uptake and specific binding to σ1 receptor-rich regions, suggesting their potential as brain imaging agents. nih.gov
In the context of oncology, another derivative, [¹⁸F] labeled 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has been evaluated as a potent and selective σ1 receptor radioligand for tumor imaging. nih.gov PET imaging studies in mouse xenograft models showed significant accumulation of this tracer in human carcinoma and melanoma tumors. nih.gov This uptake was specifically blocked by co-administration of a known σ1 receptor antagonist, confirming target engagement in vivo. nih.gov
While direct radiolabeling of this compound itself has not been extensively reported, its structure serves as a key starting point. The gem-difluoro group enhances metabolic stability, a desirable trait for any imaging probe. Further chemical modification of the lactam nitrogen or other positions on the rings would allow for the attachment of a chelator for radiometals or a precursor for ¹⁸F labeling, thereby leveraging the favorable properties of the core scaffold for the creation of novel PET tracers.
Biological Activity Assessment in In Vitro and Ex Vivo Systems
The 2-azaspiro[4.5]decan-3-one scaffold and its analogs have been investigated for a range of biological activities. The introduction of the 8,8-difluoro substitution can significantly influence the molecule's electronic properties and its interactions with biological targets.
Cellular Assays (e.g., anti-inflammatory activity in cell lines, induction of apoptosis in cancer cell lines, neuroprotection in neuronal cells)
Spirocyclic structures are prevalent in biologically active compounds and are explored for their potential as therapeutic agents. Related azaspiro scaffolds have shown significant activity in cellular assays, particularly in the context of cancer and inflammation.
Induction of Apoptosis in Cancer Cell Lines: Derivatives of azaspiro compounds have been identified as potent inducers of apoptosis (programmed cell death), a key mechanism for anti-cancer drugs. For example, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] were screened for antiproliferative activity against several human cancer cell lines, including cervical carcinoma (HeLa) and mouse colon carcinoma (CT26). mdpi.com The most effective compounds in this series induced significant apoptosis, causing the accumulation of cells in the SubG1 phase of the cell cycle and reducing the live cell population by nearly six-fold in both HeLa and CT26 cell lines. mdpi.com This demonstrates the potential of the azaspiro core to serve as a template for potent cytotoxic agents.
| Cell Line | Compound Class | Key Finding |
| HeLa (Cervical Carcinoma) | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | Significant induction of apoptosis; live cell count reduced to 15.0% from 89.0%. mdpi.com |
| CT26 (Colon Carcinoma) | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | Significant induction of apoptosis; live cell count reduced to 13.5% from 88.5%. mdpi.com |
Anti-inflammatory and Neuroprotective Potential: Necroptosis is a form of programmed cell death that is a major driver in various inflammatory diseases. The inhibition of Receptor Interacting Protein Kinase 1 (RIPK1) is a key strategy to block this pathway. Recently, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors. nih.gov The optimized compound from this series demonstrated a significant anti-necroptotic effect in a cellular model using U937 cells, highlighting the potential of this scaffold in treating inflammatory conditions. nih.gov
Enzyme Assays
Enzyme assays are critical for determining the specific molecular targets of a compound. The 2-azaspiro[4.5]decan-3-one scaffold has proven to be a promising starting point for the design of potent enzyme inhibitors.
As mentioned, derivatives of 2,8-diazaspiro[4.5]decan-1-one were developed as inhibitors of RIPK1 kinase. nih.gov Through structural optimization, researchers achieved a lead compound with a half-maximal inhibitory concentration (IC₅₀) value of 92 nM against RIPK1. nih.gov This level of potency indicates a strong and specific interaction between the spirocyclic scaffold and the enzyme's active site.
Another example involves the development of 1,4,8-triaza-spiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP). researchgate.net The mPTP is a complex protein channel in the mitochondria, and its dysregulation is linked to cell death in conditions like ischemia-reperfusion injury. Specific compounds from this series showed high potency in inhibiting mPTP opening and were able to protect cardiomyocytes from death in an in vitro model of hypoxia/reoxygenation. researchgate.net
| Target Enzyme/Complex | Scaffold Class | Potency (IC₅₀) / Effect |
| RIPK1 Kinase | 2,8-Diazaspiro[4.5]decan-1-one derivatives | 92 nM. nih.gov |
| Mitochondrial Permeability Transition Pore (mPTP) | 1,4,8-Triaza-spiro[4.5]decan-2-one derivatives | High potency in inhibiting mPTP opening. researchgate.net |
Biological Pathway Modulation Studies
The ability of a compound to modulate entire biological pathways is a hallmark of an effective therapeutic agent. Studies on azaspiro[4.5]decane derivatives show their capacity to influence key cellular signaling cascades.
The inhibition of the RIPK1 enzyme by 2,8-diazaspiro[4.5]decan-1-one derivatives directly modulates the necroptosis pathway, a critical inflammatory signaling cascade. nih.gov By blocking RIPK1, these compounds can prevent the downstream events that lead to inflammatory cell death, offering a potential therapeutic strategy for diseases such as multiple sclerosis, psoriasis, and inflammatory bowel disease.
Similarly, the inhibition of the mPTP by 1,4,8-triaza-spiro[4.5]decan-2-one derivatives impacts the broader pathways of cellular apoptosis and necrosis. researchgate.net The opening of the mPTP is a critical event in the intrinsic pathway of apoptosis. By stabilizing the pore and preventing its opening, these compounds can protect cells from ischemic injury, demonstrating a clear modulation of cell survival pathways. researchgate.net
These examples underscore the utility of the azaspiro[4.5]decane framework as a privileged scaffold in medicinal chemistry. The this compound variant, with its enhanced stability and unique electronic nature, represents a promising starting point for the design of next-generation modulators of these and other critical biological pathways.
Future Research Directions and Outlook
Advancements in Asymmetric Synthesis of Difluorinated Azaspiro Systems
The asymmetric construction of carbon–fluorine quaternary stereogenic centers remains a significant synthetic challenge. nih.gov Future work will likely focus on developing more efficient and highly stereoselective methods for producing enantiomerically pure difluorinated azaspiro systems like 8,8-Difluoro-2-azaspiro[4.5]decan-3-one. A key area of advancement will be the design of novel chiral catalysts. Building on successes in the asymmetric synthesis of other fluorinated heterocycles, research could explore advanced organocatalysts, such as bifunctional Brønsted acids or bases, and transition-metal-based catalytic systems. beilstein-journals.orgbeilstein-journals.orgscilit.comresearchgate.net For instance, the development of chiral disulfonimides and phase transfer catalysts has shown promise in controlling stereochemistry in fluorination and cyclization reactions. beilstein-journals.orgbeilstein-journals.orgfrontiersin.org
Another promising avenue is enzymatic catalysis, where engineered enzymes could offer unparalleled selectivity under mild, environmentally friendly conditions. chemrxiv.org The goal is to create scalable, practical, and stereodivergent synthetic routes that provide access to all possible stereoisomers of a given difluorinated azaspiro scaffold, which is crucial for comprehensive structure-activity relationship (SAR) studies. chemrxiv.org
Exploration of Novel Multicomponent and Catalytic Methodologies
Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, enabling the rapid assembly of complex molecular architectures from simple precursors in a single step. nih.govresearchgate.netnih.gov Future research will focus on designing novel MCRs for the efficient synthesis of the 2-azaspiro[4.5]decane core. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, have proven versatile for creating diverse compound libraries and could be adapted for spirocycle synthesis. nih.govrug.nl
Furthermore, the development of innovative catalytic systems is crucial. Palladium-catalyzed reactions, for example, have been successfully used for the spirocyclopropanation of gem-difluoroalkenes to create difluorinated spirocycles. acs.org Exploring other transition-metal catalysts could unlock new reaction pathways for constructing the this compound skeleton with high efficiency and regioselectivity. scilit.com Cascade reactions, which combine multiple transformations in one pot, represent another area of interest, offering a step-economical approach to structurally complex azaspiro compounds. researchgate.net
| Methodology | Key Features | Potential Application for Difluoro-Azaspiro-Systems | References |
|---|---|---|---|
| Asymmetric Organocatalysis | Use of small chiral organic molecules to induce enantioselectivity. | Enantioselective synthesis of specific stereoisomers. | beilstein-journals.orgbeilstein-journals.orgfrontiersin.org |
| Biocatalysis | Use of engineered enzymes for high stereoselectivity and green conditions. | Stereodivergent synthesis to access all possible isomers. | chemrxiv.org |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants to build complexity quickly. | Rapid generation of diverse libraries of azaspiro analogues. | nih.govresearchgate.netnih.gov |
| Transition Metal Catalysis | Palladium, Rhodium, or Copper-catalyzed cross-coupling and cyclization reactions. | Novel C-C and C-N bond formations for spirocycle construction. | scilit.comacs.org |
Design of Next-Generation Scaffolds with Enhanced Target Selectivity
The rigid, three-dimensional structure of spirocyclic scaffolds is highly advantageous for improving target selectivity and optimizing pharmacokinetic properties. bldpharm.comnih.gov The spirocyclic core of this compound orients substituents in precise vectors, which can enhance binding affinity to a biological target while reducing interactions with off-targets, such as the hERG channel. bldpharm.comtandfonline.com
Future efforts will involve using this scaffold as a central building block to design next-generation therapeutics. By strategically modifying the core structure—for instance, by replacing the piperidine fragment with other heterocyclic systems or adding functional groups—researchers can fine-tune the molecule's properties. tandfonline.com This approach has been successful in optimizing inhibitors for targets like poly (ADP-ribose) polymerase-1 (PARP-1), where replacing a flexible piperazine ring with a spirocyclic analogue significantly increased selectivity among PARP family members and reduced cytotoxicity. bldpharm.comtandfonline.com The goal is to systematically explore the chemical space around the this compound framework to create compounds with superior potency and selectivity for specific biological targets. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design-make-test-analyze cycle. astrazeneca.comspringernature.com In the context of this compound, AI can be employed in several key areas. Generative models and autoencoders can design novel analogues by exploring the vast chemical space around the core scaffold to identify molecules with optimized properties. atomwise.comethz.ch
| AI/ML Application | Description | Impact on Research | References |
|---|---|---|---|
| De Novo Design | Generative models create novel molecules with desired properties based on the core scaffold. | Expands chemical diversity and identifies innovative drug candidates. | atomwise.comethz.ch |
| Property Prediction | ML models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) and activity profiles. | Prioritizes high-potential compounds for synthesis, reducing failure rates. | astrazeneca.comresearchgate.net |
| Retrosynthesis Planning | AI algorithms suggest efficient and viable synthetic pathways. | Accelerates the synthesis of complex target molecules. | nih.govresearchgate.net |
| Reaction Optimization | ML models identify optimal reaction conditions (catalyst, solvent, temperature) for higher yields. | Improves the efficiency and accessibility of complex chemical synthesis. | technologynetworks.com |
Expanding the Scope of Biological Applications and Target Identification
While the full biological potential of this compound is yet to be determined, related azaspiro scaffolds have shown promise in a variety of therapeutic areas, including oncology. mdpi.comnih.gov The introduction of fluorine atoms can significantly modulate a molecule's biological activity, metabolic stability, and membrane permeability, often enhancing its therapeutic profile. mdpi.com
A major focus of future research will be to screen this compound and its derivatives against a wide range of biological targets. High-throughput screening campaigns, coupled with phenotypic screening in relevant disease models, will be essential for initial hit identification. Once bioactivity is established, target deconvolution techniques, such as chemoproteomics and genetic methods, will be employed to identify the specific protein(s) with which the compound interacts. Understanding the mechanism of action is critical for advancing a compound through the drug development pipeline. Given the structural motifs, potential targets could include protein-protein interactions, ion channels, or enzymes implicated in cancer and neurological disorders. nih.gov
Q & A
Q. What are the optimal synthetic routes for 8,8-Difluoro-2-azaspiro[4.5]decan-3-one?
Methodological Answer: Synthesis typically involves fluorination of a spirocyclic precursor. A documented approach (for analogous compounds) uses [SF₃][SbF₆] in CH₃CN with CsF as a catalyst at –20°C, yielding difluorinated products via electrophilic fluorination. Key parameters include:
- Reactants : 1,4-dioxaspiro[4.5]decan-8-one and fluorinating agents.
- Solvent : Acetonitrile (polar aprotic).
- Temperature : –20°C to minimize side reactions.
- Yield : Low (~20–30%), necessitating purification via column chromatography or recrystallization .
Q. Table 1: Example Reaction Conditions
| Precursor | Fluorinating Agent | Solvent | Temp. | Yield |
|---|---|---|---|---|
| 1,4-dioxaspiro[4.5]decan-8-one | [SF₃][SbF₆] | CH₃CN | –20°C | ~25% |
Q. How can the spirocyclic structure and fluorine positions be characterized?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography : Resolve the spirocyclic backbone and fluorine positions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.1878 Å, b = 10.2241 Å) confirm spatial arrangement .
- ¹⁹F NMR : Identify coupling patterns (e.g., doublets at –68.1 and –114.5 ppm with ²J(F–F) = 9.1 Hz) to verify geminal difluoro groups .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 213.65 for hydrochloride derivatives) .
Q. Table 2: Key Spectral Data
| Technique | Observed Signal/Parameter | Structural Insight |
|---|---|---|
| ¹⁹F NMR | δ –68.1, –114.5 ppm (²J = 9.1 Hz) | Geminal difluoro groups |
| X-ray | Triclinic (P1), a = 8.1878 Å | Spirocyclic conformation |
Q. What purification strategies are effective for isolating 8,8-difluoro derivatives?
Methodological Answer: Low yields and byproduct formation (e.g., HF detected in reactions) require:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures).
- HPLC : For high-purity requirements (>95%), employ reverse-phase C18 columns .
Advanced Research Questions
Q. How to design stability studies for 8,8-difluoro derivatives under physiological conditions?
Methodological Answer: Conduct accelerated degradation studies:
Q. Table 3: Stability Study Design
| Condition | Parameters | Analytical Method |
|---|---|---|
| Acidic (pH 1.2) | 37°C, 72 hours | HPLC-UV |
| Thermal (60°C) | Dry heat, 7 days | NMR/MS |
Q. How to resolve contradictions in ¹⁹F NMR coupling constants for difluoro groups?
Methodological Answer: Unexpectedly low ²J(F–F) values (e.g., 9.1 Hz vs. typical 150–300 Hz) may arise from electronic effects or crystal packing. Address via:
- DFT Calculations : Model spin-spin coupling constants using Gaussian or ORCA software.
- Variable-Temperature NMR : Assess temperature-dependent conformational changes.
- Crystallographic Validation : Compare X-ray data with NMR-derived structures .
Q. What structure-activity relationships (SAR) are relevant for biological activity?
Methodological Answer: Modify substituents and test in target assays:
- Spiro Ring Size : Compare [4.5] vs. [5.5] rings for target binding (e.g., enzyme inhibition).
- Fluorine Position : Replace geminal difluoro groups with monofluoro or trifluoro analogs.
- Bioisosteres : Substitute the lactam oxygen with sulfur or nitrogen (e.g., thia-azaspiro derivatives) .
Q. Table 4: SAR Modifications and Outcomes
| Modification | Biological Activity (Example) | Reference |
|---|---|---|
| 8,8-Difluoro | Enhanced metabolic stability | |
| Spiro[4.5] → Spiro[5.5] | Reduced affinity for kinase targets |
Q. How to address solubility challenges in formulation development?
Methodological Answer: Improve aqueous solubility via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
